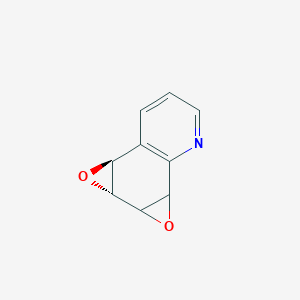

trans-Quinoline-5,6,7,8-dioxide

Description

trans-Quinoline-5,6,7,8-dioxide is a polyoxygenated derivative of quinoline, characterized by two oxygen atoms incorporated at the 5,6- and 7,8-positions in a trans configuration. Its synthesis typically involves the oxidation of bromohydrin intermediates under basic conditions, as demonstrated by the reaction of bromohydrin derivatives with sodium methoxide in tetrahydrofuran (THF) . Structurally, the compound retains the aromatic quinoline core but features two epoxide-like oxygen bridges, which significantly influence its electronic and reactive properties.

Key properties include weak mutagenicity in the Ames test (specific mutagenicity: 123 ± 10 revertants/µmole), observed independently of metabolic activation (S9 mix) . This distinguishes it from other quinoline oxides, such as quinoline 7,8-oxide, which require S9 activation for mutagenic activity .

Properties

CAS No. |

142129-81-5 |

|---|---|

Molecular Formula |

C4H2Br2SZn |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

(2S,4R)-3,6-dioxa-9-azatetracyclo[6.4.0.02,4.05,7]dodeca-1(8),9,11-triene |

InChI |

InChI=1S/C9H7NO2/c1-2-4-5(10-3-1)7-9(12-7)8-6(4)11-8/h1-3,6-9H/t6-,7?,8+,9?/m0/s1 |

InChI Key |

DLTXKFCMJDWKEV-YRXIUSAGSA-N |

SMILES |

C1=CC2=C(C3C(O3)C4C2O4)N=C1 |

Isomeric SMILES |

C1=CC2=C(C3C(O3)[C@H]4[C@H]2O4)N=C1 |

Canonical SMILES |

C1=CC2=C(C3C(O3)C4C2O4)N=C1 |

Synonyms |

trans-Quinoline-5,6,7,8-dioxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Mutagenicity in the Ames Test

| Compound | Mutagenicity (Revertants/µmole) | S9 Mix Dependency |

|---|---|---|

| Quinoline 7,8-oxide | 2498 ± 96 (20% S9) | Yes |

| N-Methyl-quinoline 5,6-oxide | 134 ± 6 | Yes |

| trans-Quinoline-5,6,7,8-dioxide | 123 ± 10 | No |

Key Findings :

- N-Methyl-quinoline 5,6-oxide, though less mutagenic than quinoline 7,8-oxide, still depends on S9 for activity .

Structural and Reactivity Differences

- Quinoline 7,8-oxide: Features a single epoxide group at the 7,8-position, making it more reactive toward electrophilic attack. Its mutagenicity is likely mediated by metabolic conversion to electrophilic intermediates .

- trans-Quinoline dioxide: The dual oxygen bridges stabilize the molecule, reducing electrophilicity but enabling direct mutagenic interactions.

Comparison with Hydrogenated Quinoline Derivatives

Hydrogenated quinolines, such as 5,6,7,8-tetrahydroquinoline (THQ), differ in saturation and applications (Table 2).

*Calculated based on molecular formula.

Key Findings :

- This suggests that the dioxide’s oxygen bridges hinder reduction under typical catalytic conditions.

- Applications: While 5,6,7,8-THQ derivatives serve as hydrogen carriers (89% efficiency with Pd/C catalysts) , trans-Quinoline dioxide is primarily studied for mutagenicity, reflecting divergent functional roles.

Comparison with Acridine and Pyrazoloquinoline Derivatives

- Acridine Derivatives: Compounds like 6,9-dichloro-2-methoxyacridine share structural similarities but exhibit distinct bioactivities, such as cholinesterase inhibition and neuroprotective effects . trans-Quinoline dioxide lacks these reported activities, emphasizing the role of the acridine core in neuropharmacology.

- Pyrazoloquinolines: Derivatives like 5,6,7,8-tetrahydropyrazolo[3,4-b]quinoline are explored for Alzheimer’s disease treatment . The dioxide’s rigid, oxygenated structure limits its utility in such flexible receptor-binding applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.